molecular formula C20H23N5OS B2413521 1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one CAS No. 2415555-65-4

1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one

Cat. No.: B2413521
CAS No.: 2415555-65-4
M. Wt: 381.5
InChI Key: KYAUVPOGOZWJTQ-UHFFFAOYSA-N
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Description

1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is a complex organic compound featuring a unique arrangement of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one involves multiple steps, typically starting with the formation of the pyridazinyl and pyrrolo[3,4-c]pyrrole moieties. The cyclopropyl group is introduced via cyclopropanation reactions, while the pyridazinyl group is synthesized through condensation reactions involving hydrazine derivatives . The final compound is obtained through a series of coupling reactions, often employing Suzuki-Miyaura cross-coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-20(13-27-17-5-7-21-8-6-17)25-11-15-9-24(10-16(15)12-25)19-4-3-18(22-23-19)14-1-2-14/h3-8,14-16H,1-2,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAUVPOGOZWJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)CSC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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